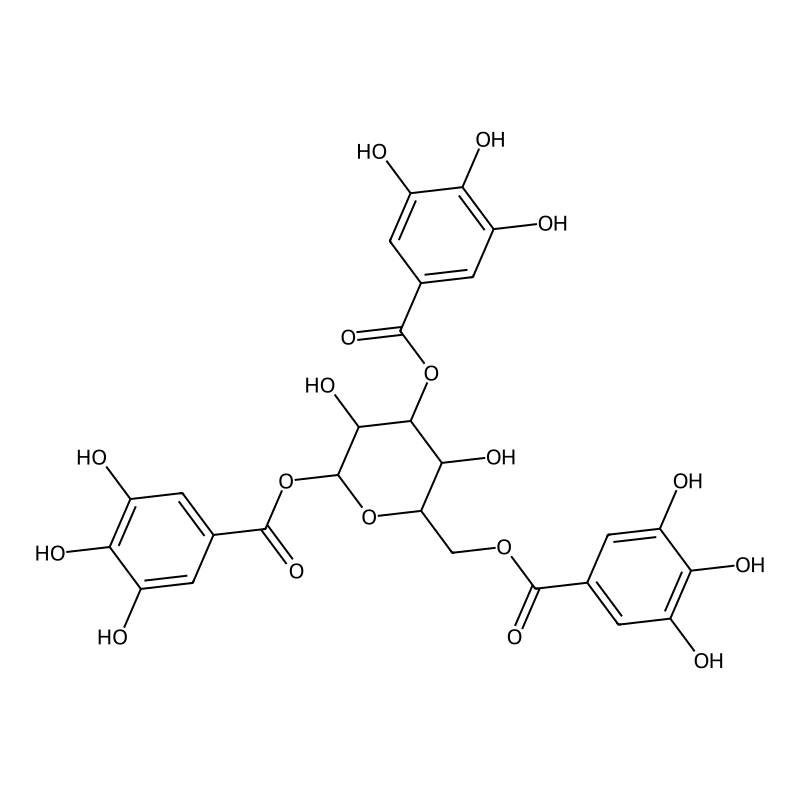

1,3,6-tri-O-galloyl-beta-D-glucose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3,6-Tri-O-galloyl-beta-D-glucose is a phenolic compound categorized as a gallotannin, specifically a galloyl glucose derivative. Its molecular formula is C27H24O18, with a molecular weight of 636.47 g/mol and a CAS number of 18483-17-5. This compound is primarily extracted from natural sources such as the Black Walnut Kernels and has been identified in various plant species, including Paeonia lactiflora and Terminalia chebula . The compound is characterized by three galloyl groups esterified to a beta-D-glucose molecule, contributing to its unique chemical properties and biological activities.

- Esterification: The hydroxyl groups on the glucose moiety can react with acids to form esters.

- Oxidation: The phenolic structure allows for oxidation reactions, which can lead to the formation of quinones.

- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing free galloyl groups and beta-D-glucose.

These reactions highlight the compound's potential for further chemical modification and its reactivity in biological systems.

Research indicates that 1,3,6-tri-O-galloyl-beta-D-glucose exhibits several biological activities:

- Antioxidant Properties: The compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Activity: Studies have reported its effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects: 1,3,6-tri-O-galloyl-beta-D-glucose may inhibit inflammatory pathways, contributing to its potential therapeutic applications.

- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth .

The synthesis of 1,3,6-tri-O-galloyl-beta-D-glucose can be achieved through several methods:

- Natural Extraction: The most common method involves extracting the compound from plant sources such as Black Walnut Kernels or Paeonia lactiflora using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve the esterification of beta-D-glucose with gallic acid in the presence of coupling agents or acid catalysts to facilitate the formation of galloyl groups .

These methods allow researchers to obtain this compound for further study and application.

1,3,6-Tri-O-galloyl-beta-D-glucose has a range of applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in developing new therapeutic agents.

- Food Industry: Its antimicrobial properties make it a candidate for natural preservatives in food products.

- Cosmetics: The compound's antioxidant activity is beneficial for skincare formulations aimed at reducing oxidative damage .

Several compounds share structural similarities with 1,3,6-tri-O-galloyl-beta-D-glucose. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Gallotannin | Tannin | Contains multiple galloyl units; broader spectrum of biological activity. |

| 1,2,3-Trigalloyl glucose | Gallotannin | Different substitution pattern; potential variations in bioactivity. |

| 1-O-galloyl-beta-D-glucose | Galloyl glucose | Only one galloyl group; less complex than 1,3,6-tri-O-galloyl-beta-D-glucose. |

The uniqueness of 1,3,6-tri-O-galloyl-beta-D-glucose lies in its specific arrangement of galloyl groups on the glucose backbone, which influences its solubility and biological activity compared to these similar compounds .